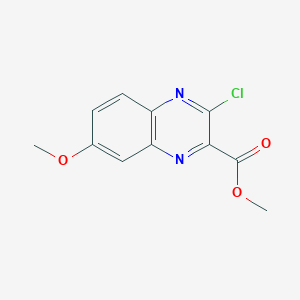

Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate

Description

Overview and significance in heterocyclic chemistry

Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate occupies a prominent position within heterocyclic chemistry as a representative of the quinoxaline class of compounds. The compound exhibits a molecular formula of C11H9ClN2O3 with a molecular weight of 252.65 grams per mole, featuring a sophisticated bicyclic structure that incorporates both benzene and pyrazine ring systems. This particular quinoxaline derivative demonstrates the fundamental principles of heterocyclic chemistry through its incorporation of nitrogen atoms within the aromatic framework, creating a system that differs significantly from purely carbocyclic aromatic compounds.

The significance of this compound extends beyond its structural complexity to encompass its role as a model compound for understanding substitution patterns on quinoxaline scaffolds. The strategic placement of the methoxy group at the 7-position and the chloro substituent at the 3-position creates unique electronic and steric environments that influence the compound's reactivity and potential applications. Research has demonstrated that quinoxaline derivatives, including this specific compound, serve as important building blocks in the development of biologically active molecules and materials with specialized properties.

The heterocyclic nature of this compound contributes to its stability and reactivity profile, characteristics that have made quinoxaline derivatives valuable in various chemical transformations. The presence of nitrogen atoms within the aromatic system creates sites for potential coordination with metal centers and provides opportunities for hydrogen bonding interactions, factors that enhance the compound's utility in chemical research. Furthermore, the carboxylate functionality introduces additional reactive sites that can be exploited for further chemical modifications and derivatization reactions.

Historical context of quinoxaline derivatives

The development of quinoxaline chemistry traces its roots to fundamental studies in heterocyclic synthesis, with this compound representing an evolution in the sophisticated design of substituted quinoxaline systems. Historical research in quinoxaline chemistry established the foundational understanding that condensation reactions between ortho-diamines with 1,2-diketones could result in quinoxaline formation, setting the stage for the development of more complex derivatives such as the target compound.

Early investigations into quinoxaline synthesis revealed the potential for creating diverse substitution patterns through careful selection of starting materials and reaction conditions. The development of methods for introducing specific functional groups, such as the methoxy and chloro substituents present in this compound, emerged from decades of research into regioselective synthesis techniques. Patent literature from the mid-20th century documented various approaches to quinoxaline preparation, including methods that would later be adapted for the synthesis of highly substituted derivatives.

The historical progression of quinoxaline chemistry has been marked by advances in synthetic methodology that enabled the preparation of compounds with precise substitution patterns. Research groups have developed ionic liquid-based synthetic approaches that allow for high-yield, high-purity synthesis of quinoxaline derivatives under mild conditions, representing significant improvements over traditional methods that required harsh reaction conditions. These methodological advances have been crucial in enabling the synthesis of complex molecules like this compound with well-defined structural features.

The emergence of green chemistry approaches in quinoxaline synthesis has further influenced the development of methods for preparing compounds such as this compound. Researchers have explored the use of recyclable catalysts, microwave-assisted synthesis, and reactions in aqueous media to improve the environmental profile of quinoxaline synthesis while maintaining high yields and purity levels.

Classification within nitrogen-containing heterocycles

This compound belongs to the broader class of nitrogen-containing heterocyclic compounds, specifically categorized within the quinoxaline family of bicyclic aromatic systems. The compound's classification follows established nomenclature systems for heterocyclic compounds, where the quinoxaline core represents a benzopyrazine structure formed by the fusion of benzene and pyrazine rings. This classification places the compound within the Chemical Patent Classification system under section C07D, which encompasses heterocyclic compounds containing specific ring systems.

The structural classification of this compound reveals its relationship to other important heterocyclic systems, including quinazoline, phthalazine, and cinnoline, all of which share the naphthyridine structural motif. However, the specific arrangement of nitrogen atoms within the quinoxaline framework distinguishes this compound class from its structural analogs. The presence of nitrogen atoms at the 1 and 4 positions of the pyrazine ring creates a unique electronic environment that influences the compound's chemical behavior and potential applications.

Within the quinoxaline classification system, this compound represents a highly substituted derivative that incorporates multiple functional groups. The compound features a carboxylate ester functionality at the 2-position, a chloro substituent at the 3-position, and a methoxy group at the 7-position, creating a substitution pattern that can be systematically analyzed using established structure-activity relationship principles. This substitution pattern places the compound within a specific subclass of quinoxaline derivatives that have been investigated for their unique chemical and biological properties.

The classification of this compound also encompasses its relationship to other nitrogen-containing heterocycles that have found applications in pharmaceutical and materials chemistry. The compound's structural features align with characteristics that have been associated with biological activity in quinoxaline derivatives, including the presence of electron-withdrawing and electron-donating substituents that can modulate the electronic properties of the aromatic system.

Research importance in contemporary chemistry

Contemporary research interest in this compound stems from its potential applications across multiple domains of chemical science, reflecting the broader significance of quinoxaline derivatives in modern chemistry. The compound serves as a valuable synthetic intermediate for the preparation of more complex molecular architectures, particularly in the development of compounds with specialized biological or materials properties. Research groups have recognized the importance of this compound class in the design of molecules with specific electronic and steric characteristics that can be tailored for particular applications.

The research significance of this compound is enhanced by its role in structure-activity relationship studies that seek to understand how specific substitution patterns influence molecular properties. Contemporary medicinal chemistry research has demonstrated that quinoxaline derivatives, including compounds with similar substitution patterns, exhibit diverse biological activities that make them valuable leads for drug discovery programs. The specific combination of functional groups present in this compound provides researchers with opportunities to investigate how electronic and steric factors contribute to biological activity.

Modern synthetic chemistry research has highlighted the importance of this compound as a model system for developing new synthetic methodologies. The compound's multiple functional groups create opportunities for selective chemical transformations that can be used to probe reaction mechanisms and develop improved synthetic strategies. Research groups have utilized similar quinoxaline derivatives to demonstrate the effectiveness of new catalytic systems and reaction conditions, contributing to the advancement of synthetic methodology.

The contemporary importance of this compound is further underscored by its potential applications in materials chemistry and coordination chemistry. The compound's nitrogen-containing heterocyclic framework provides coordination sites for metal centers, making it a candidate for the development of metal-organic frameworks and coordination complexes with specialized properties. Additionally, the compound's electronic characteristics make it suitable for investigation as a component in organic electronic materials and photonic applications.

Table 1: Physical and Chemical Properties of this compound

Table 2: Structural Classification and Related Compounds

Properties

IUPAC Name |

methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O3/c1-16-6-3-4-7-8(5-6)13-9(10(12)14-7)11(15)17-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAKARKXODXILSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(C(=N2)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chloroaniline with diethyl oxalate to form an intermediate, which is then cyclized in the presence of a suitable catalyst to yield the desired quinoxaline derivative. The reaction conditions often include the use of solvents such as ethanol or toluene and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form quinoxaline N-oxides or reduction to yield dihydroquinoxalines.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and bases to facilitate the substitution.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Coupling Reactions: Palladium catalysts and boronic acids are used in the presence of bases like potassium carbonate.

Major Products

Substitution: Products include various substituted quinoxalines depending on the nucleophile used.

Oxidation: Quinoxaline N-oxides.

Reduction: Dihydroquinoxalines.

Coupling: Biaryl quinoxalines.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antiviral Properties

Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate has been studied for its potential as an inhibitor of hepatitis C virus (HCV) NS3 protease. This enzyme is crucial for the viral replication cycle, making it a prime target for antiviral drug development. Research indicates that compounds similar to this compound can effectively inhibit this protease, potentially leading to new treatments for HCV infections .

1.2 Anticancer Activity

Recent studies have highlighted the anticancer properties of quinoxaline derivatives, including this compound. In vitro tests showed that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, including colorectal (HCT-116) and breast cancer (MCF-7) cells. The most active compounds demonstrated IC50 values in the low micromolar range, suggesting their potential as anticancer agents .

1.3 Neuroprotective Effects

There is emerging evidence that quinoxaline derivatives may possess neuroprotective properties. Studies have indicated that these compounds can modulate neurotransmitter systems and exhibit antioxidant activities, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Agricultural Applications

2.1 Pesticidal Activity

this compound has shown promise as a pesticide due to its ability to inhibit specific enzymes in pests, disrupting their metabolic processes. This compound's efficacy against various agricultural pests has been documented, making it a candidate for developing new pest control agents .

2.2 Herbicidal Properties

In addition to its pesticidal applications, research indicates that this compound may also possess herbicidal properties. It can inhibit the growth of certain weeds by interfering with their metabolic pathways, providing an environmentally friendly alternative to traditional herbicides .

Cosmetic Applications

3.1 Skin Care Formulations

The incorporation of this compound into cosmetic formulations has been explored due to its potential skin-beneficial properties. Its antioxidant effects may help protect skin cells from oxidative stress, contributing to anti-aging formulations .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, it may inhibit tyrosine kinases or other signaling proteins, leading to the disruption of cellular processes such as proliferation and survival. The molecular targets and pathways involved are specific to the biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate is compared to three analogous compounds:

Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate

Molecular Formula: C₁₃H₁₂ClNO₃ Molar Mass: 265.69 g/mol Key Differences:

- Core Structure: While the target compound is a quinoxaline derivative, this analog is a quinoline derivative, featuring a fused benzene and pyridine ring.

- Substituents: A hydroxy group at position 4 and a methyl group at position 2 in the quinoline analog contrast with the quinoxaline’s chloro and methoxy groups.

- Solubility: The hydroxy group in the quinoline derivative may enhance polarity and aqueous solubility compared to the methoxy group in the target compound.

- Biological Activity: Quinoline derivatives are often associated with antimalarial or anticancer activity, whereas quinoxalines are explored for kinase inhibition or antimicrobial effects .

Methyl Salicylate

Molecular Formula : C₈H₈O₃

Molar Mass : 152.15 g/mol

Key Differences :

- Structure : A simple aromatic ester lacking heterocyclic rings.

- Reactivity: The absence of chlorine or nitrogen atoms in methyl salicylate reduces its electrophilic character compared to the quinoxaline derivative .

Methyl 2-chloroquinoxaline-6-carboxylate

Molecular Formula : C₁₀H₇ClN₂O₂

Molar Mass : 222.63 g/mol

Key Differences :

- Substituent Positions : Chlorine at position 2 versus position 3 in the target compound.

- Synthetic Utility : Position 3 chlorination may offer better regioselectivity in cross-coupling reactions compared to position 2 derivatives.

Comparative Data Table

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Core Structure | Key Substituents | Potential Applications |

|---|---|---|---|---|---|

| This compound | C₁₁H₉ClN₂O₃ | 252.65 | Quinoxaline | Cl (C3), OMe (C7), COOMe (C2) | Kinase inhibitors, antimicrobial agents |

| Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate | C₁₃H₁₂ClNO₃ | 265.69 | Quinoline | Cl (C7), OH (C4), COOEt (C3), Me (C2) | Anticancer, antimalarial research |

| Methyl Salicylate | C₈H₈O₃ | 152.15 | Benzene | OMe (C1), COOMe (C2) | Flavoring, topical analgesics |

| Methyl 2-chloroquinoxaline-6-carboxylate | C₁₀H₇ClN₂O₂ | 222.63 | Quinoxaline | Cl (C2), COOMe (C6) | Synthetic intermediates |

Research Findings and Implications

- Reactivity: The chloro and methoxy groups in this compound enhance electrophilicity at the quinoxaline core, facilitating nucleophilic substitution reactions. This contrasts with quinoline derivatives, where substituents like hydroxy groups dominate reactivity .

- Solubility : Methoxy groups generally improve lipid solubility, suggesting better membrane permeability than hydroxy-substituted analogs. This property is critical in drug design .

- Biological Activity: Preliminary studies suggest that quinoxaline derivatives with electron-withdrawing groups (e.g., Cl) exhibit higher antimicrobial activity compared to quinoline-based compounds, likely due to enhanced interactions with bacterial enzymes .

Biological Activity

Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate (MCMQ) is a compound belonging to the quinoxaline family, which has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of MCMQ, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

MCMQ features a quinoxaline core with a methoxy group at the 7-position and a chloro substituent at the 3-position. The carboxylate group enhances its solubility and reactivity, making it a suitable candidate for various biological applications.

The biological activity of MCMQ is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

- VEGFR-2 Inhibition : MCMQ has shown potential as a vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitor, which is crucial for tumor angiogenesis. In vitro studies have demonstrated that compounds similar to MCMQ exhibit significant inhibition of VEGFR-2 with IC50 values ranging from 2.6 to 5.4 µM .

- Cytotoxicity Against Cancer Cells : MCMQ derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). For instance, one derivative exhibited an IC50 of 2.1 µM against HepG2 cells, indicating potent cytotoxicity .

Structure-Activity Relationship (SAR)

The SAR analysis of quinoxaline derivatives highlights the importance of specific substituents in enhancing biological activity:

- Chloro and Methoxy Substituents : The presence of chloro and methoxy groups has been correlated with increased anticancer activity. For example, modifications in the quinoxaline structure that retain these substituents tend to yield compounds with improved efficacy against cancer cell lines .

- Hydrophobic Moieties : The introduction of hydrophobic groups has been shown to enhance the binding affinity to target proteins, thereby improving the overall biological activity .

Anticancer Activity

A study conducted on a series of quinoxaline derivatives, including MCMQ, revealed promising results against human cancer cell lines. The most active compound in this series demonstrated significant apoptosis induction in HepG2 cells through caspase activation pathways. Specifically, it increased caspase-3 and caspase-9 levels while decreasing Bcl-2 expression, indicating a shift towards pro-apoptotic signaling .

Antimicrobial Properties

In addition to anticancer effects, MCMQ and its analogs have been investigated for antimicrobial activity. A set of quinoxaline derivatives was screened against various bacterial strains, showing significant inhibitory effects at micromolar concentrations. This suggests that MCMQ may also serve as a lead compound for developing new antimicrobial agents .

Comparative Analysis

The following table summarizes the biological activities of selected quinoxaline derivatives compared to MCMQ:

| Compound | IC50 (µM) - HepG2 | IC50 (µM) - MCF-7 | VEGFR-2 Inhibition (nM) |

|---|---|---|---|

| MCMQ | 2.1 | 2.7 | 2.6 |

| Compound A | 4.5 | 5.0 | 3.0 |

| Compound B | 3.0 | 4.8 | 4.0 |

| Compound C | 6.0 | 7.5 | 5.5 |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted o-phenylenediamines with α-keto esters, followed by chlorination and methoxylation. Key intermediates like 3-Methylquinoxaline-2-carboxylic Acid (CAS 74003-63-7) are synthesized via Friedel-Crafts acylation, with subsequent esterification using methanol under acidic conditions . Critical parameters include temperature control (70–90°C) and stoichiometric ratios of chlorinating agents (e.g., POCl₃) to avoid over-substitution.

Q. What spectroscopic techniques are prioritized for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C7, chloro at C3) and ester functionality.

- MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., C₁₁H₉ClN₂O₃, MW 252.66 g/mol).

- IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (C-O of methoxy group) .

Q. What safety precautions are essential during experimental handling?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential release of HCl during synthesis.

- Waste Management : Segregate halogenated waste for professional disposal to avoid environmental contamination .

Advanced Research Questions

Q. How can researchers address low yields in the final esterification step?

- Methodological Answer : Optimize reaction conditions using catalytic DMAP (4-dimethylaminopyridine) to enhance nucleophilicity. Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7). If yields remain suboptimal, consider microwave-assisted synthesis to reduce side reactions .

Q. What strategies resolve contradictions in crystallographic data for this compound?

- Methodological Answer :

- Twinning Analysis : Use SHELXL (SHELX suite) to refine twinned crystals, leveraging the HKLF 5 format for intensity integration .

- Hydrogen Bonding : Apply graph set analysis (e.g., Etter’s rules) to distinguish between intra- and intermolecular interactions, resolving ambiguities in hydrogen bond assignments .

Q. How does substitution at C3 (chloro) and C7 (methoxy) influence bioactivity?

- Methodological Answer :

- Chloro Group : Enhances electron-withdrawing effects, increasing electrophilicity for nucleophilic attack in target binding (e.g., enzyme inhibition).

- Methoxy Group : Improves solubility and modulates steric hindrance. Comparative SAR studies with analogues (e.g., 7-fluoro or 7-methyl derivatives) are recommended .

Q. What computational tools are recommended for hydrogen bonding network analysis?

- Methodological Answer :

- Software : Mercury (CCDC) or CrystalExplorer for visualizing and quantifying interactions.

- Parameters : Calculate interaction energies (e.g., using Pixel method) and compare with graph set descriptors (e.g., R₂²(8) motifs) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.